molecular formula C13H12FN3O2 B1518607 2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide CAS No. 1153185-61-5

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide

Cat. No.: B1518607
CAS No.: 1153185-61-5
M. Wt: 261.25 g/mol
InChI Key: IELBUWZPTXEAOF-UHFFFAOYSA-N
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Description

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H12FN3O2 . It has been developed for potential use in scientific experiments and research studies.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a methoxypyridinyl group and a fluorine atom . The molecular weight is 261.25 g/mol .

Scientific Research Applications

Pyridine Nucleosides Synthesis

Research involving 2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide contributes to the synthesis of pyridine nucleosides, which are related to 5-fluorocytosine, a significant compound in medical chemistry. The process involves the dealkylation of 4-amino-5-fluoro-2-methoxypyridine, leading to derivatives that serve as model compounds for structural proofs and further chemical synthesis. These steps are crucial for developing nucleoside analogs with potential therapeutic applications (Nesnow & Heidelberger, 1975).

Met Kinase Inhibition

Another study showcases the derivative's role in creating potent and selective Met kinase inhibitors, which are vital in cancer therapy. Modifications at specific positions of the pyridine and pyridone rings enhanced enzyme potency and aqueous solubility, leading to analogs that demonstrated complete tumor stasis in certain cancer models. This research is a significant step toward developing new cancer therapies with improved efficacy and safety profiles (Schroeder et al., 2009).

Alzheimer's Disease Research

The compound has also been utilized in the development of selective molecular imaging probes for Alzheimer's disease. Specifically, it has been used in PET imaging to quantify serotonin receptor densities in the brains of Alzheimer's patients, providing valuable insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Synthesis of Neuroleptic Drugs

Additionally, the compound's derivatives have been synthesized and evaluated for their neuroleptic activity, showing significant potential in the treatment of psychosis with fewer side effects compared to traditional drugs. This research contributes to the development of safer and more effective psychiatric medications (Iwanami et al., 1981).

Properties

IUPAC Name

2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-13-11(3-2-6-16-13)17-12(18)9-7-8(14)4-5-10(9)15/h2-7H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBUWZPTXEAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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